molecular formula C9H13NO3S B13577711 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid

2-Isothiocyanato-3-(oxan-4-yl)propanoic acid

Cat. No.: B13577711
M. Wt: 215.27 g/mol
InChI Key: XDXJCKBTMSZJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isothiocyanato-3-(oxan-4-yl)propanoic acid is an organic compound that features both an isothiocyanate group and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene . This reaction is typically carried out under nitrogen protection to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial production, the synthesis of isothiocyanates often involves the use of thiophosgene or carbon disulfide as starting materials . These methods, while efficient, require careful handling due to the toxicity and volatility of the reagents involved. Recent advancements have focused on developing safer and more cost-effective methods for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-3-(oxan-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Isothiocyanato-3-(oxan-4-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-3-(oxan-4-yl)propanoic acid involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which can form stable adducts with various nucleophilic sites in biological molecules . The molecular targets and pathways involved include enzymes and receptors that play key roles in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo a variety of chemical reactions and form stable products makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

2-isothiocyanato-3-(oxan-4-yl)propanoic acid

InChI

InChI=1S/C9H13NO3S/c11-9(12)8(10-6-14)5-7-1-3-13-4-2-7/h7-8H,1-5H2,(H,11,12)

InChI Key

XDXJCKBTMSZJOM-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC(C(=O)O)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.